molecular formula C13H18BrNO4 B2422588 5-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)furan-2-carboxamide CAS No. 2034403-74-0

5-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)furan-2-carboxamide

Cat. No. B2422588
CAS RN: 2034403-74-0
M. Wt: 332.194
InChI Key: ANGHGOJVIWNBJC-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also features a bromine atom, a hydroxyl group, and a carboxamide group, which consists of a carbonyl (C=O) and an amine (NH2). The tetrahydro-2H-pyran-4-yl group indicates a six-membered ring with one oxygen and five carbons, which is fully saturated (i.e., it contains no double bonds) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aromatic furan ring and the saturated pyran ring would contribute significantly to the molecule’s shape and properties .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions involving this compound. The reactivity of the compound would be influenced by the presence of the bromine atom, the hydroxyl group, and the carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the hydroxyl group could make the compound capable of forming hydrogen bonds, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

5-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)furan-2-carboxamide is a compound that can be synthesized through various chemical reactions, involving steps such as esterification, intramolecular Claisen type reactions, and Suzuki−Miyaura reactions. The synthesis of related compounds often involves bromination and subsequent reactions that introduce various functional groups, leading to the formation of diverse chemical structures with potential biological activities. For example, the practical synthesis of certain orally active antagonists involves the esterification of specific bromo-compounds followed by a Suzuki−Miyaura reaction, demonstrating the compound's role in the development of pharmacologically active agents (Ikemoto et al., 2005).

Biological Activities

Compounds structurally related to 5-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)furan-2-carboxamide have shown a range of biological activities, including antiprotozoal and antimicrobial properties. These compounds have been synthesized and evaluated for their potential in treating infectious diseases, demonstrating the significance of such chemical structures in medicinal chemistry. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share a similar chemical framework, exhibited strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, highlighting their therapeutic potential (Ismail et al., 2004).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific data, it’s not possible to provide detailed safety and hazard information for this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated for possible biological activity, given its complex structure .

properties

IUPAC Name

5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO4/c14-12-2-1-11(19-12)13(17)15-6-3-10(16)9-4-7-18-8-5-9/h1-2,9-10,16H,3-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGHGOJVIWNBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C2=CC=C(O2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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